molecular formula C13H14N2OS2 B14396480 (8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate CAS No. 87236-69-9

(8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate

Cat. No.: B14396480
CAS No.: 87236-69-9
M. Wt: 278.4 g/mol
InChI Key: KCMAPLVTPZQOTN-UHFFFAOYSA-N
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Description

(8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of 8-hydroxyquinoline, a compound with a rich history of biological activity and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate typically involves the reaction of 8-hydroxyquinoline with dimethylcarbamodithioic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with enhanced biological activity .

Scientific Research Applications

(8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, disrupting essential biological processes in microorganisms. Additionally, it may interfere with cellular signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate stands out due to its unique combination of the 8-hydroxyquinoline moiety and the dimethylcarbamodithioate group. This combination enhances its biological activity and expands its range of applications compared to similar compounds .

Properties

CAS No.

87236-69-9

Molecular Formula

C13H14N2OS2

Molecular Weight

278.4 g/mol

IUPAC Name

(8-hydroxyquinolin-7-yl)methyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C13H14N2OS2/c1-15(2)13(17)18-8-10-6-5-9-4-3-7-14-11(9)12(10)16/h3-7,16H,8H2,1-2H3

InChI Key

KCMAPLVTPZQOTN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SCC1=C(C2=C(C=CC=N2)C=C1)O

Origin of Product

United States

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